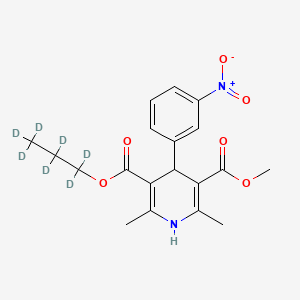
25-Desacetyl Rifampicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Desacetyl Rifampicin-d3 is a deuterium-labeled derivative of 25-Desacetyl Rifampicin, which is a metabolite of Rifampicin. Rifampicin is a well-known antibiotic used primarily in the treatment of tuberculosis. The deuterium labeling in this compound makes it useful in various scientific research applications, particularly in pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 25-Desacetyl Rifampicin-d3 involves the deacetylation of Rifampicin followed by the introduction of deuterium. The deacetylation process typically involves the use of esterases or other deacetylating agents under controlled conditions. The deuterium labeling is achieved through the use of deuterated reagents in the reaction process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to validate the purity and concentration of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
25-Desacetyl Rifampicin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can occur, particularly involving the deuterium atoms
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Applications De Recherche Scientifique
25-Desacetyl Rifampicin-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Rifampicin and its metabolites.
Drug Development: Helps in understanding the metabolic pathways and potential drug interactions of Rifampicin.
Biological Research: Used in studies involving the mechanism of action of Rifampicin and its metabolites.
Industrial Applications: Employed in the quality control and validation of pharmaceutical products containing Rifampicin.
Mécanisme D'action
25-Desacetyl Rifampicin-d3, like Rifampicin, exerts its effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the synthesis of RNA, thereby stopping bacterial replication. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
25-Desacetyl Rifampicin: The non-deuterated form of the compound.
Rifampicin: The parent compound from which 25-Desacetyl Rifampicin is derived.
Rifapentine: Another antibiotic in the same family with similar properties
Uniqueness
The uniqueness of 25-Desacetyl Rifampicin-d3 lies in its deuterium labeling, which provides enhanced stability and allows for more accurate pharmacokinetic studies. This makes it particularly valuable in research settings where precise measurement of drug metabolism is crucial .
Propriétés
Formule moléculaire |
C41H56N4O11 |
|---|---|
Poids moléculaire |
783.9 g/mol |
Nom IUPAC |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21E)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-6,23-dione |
InChI |
InChI=1S/C41H56N4O11/c1-20-11-10-12-21(2)40(53)43-31-26(19-42-45-16-14-44(8)15-17-45)36(50)28-29(37(31)51)35(49)25(6)38-30(28)39(52)41(7,56-38)55-18-13-27(54-9)22(3)33(47)24(5)34(48)23(4)32(20)46/h10-13,18-20,22-24,27,32-34,46-51H,14-17H2,1-9H3,(H,43,53)/b11-10+,18-13+,21-12+,42-19+/t20-,22+,23+,24-,27-,32-,33+,34+,41-/m0/s1/i8D3 |
Clé InChI |
KUJZTIJOBQNKDR-DSMLHZQCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1CCN(CC1)/N=C/C2=C3C(=C4C(=C2O)C5=C(C(=C4O)C)O[C@@](C5=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]([C@H](/C=C/C=C(/C(=O)N3)\C)C)O)C)O)C)O)C)OC)C)O |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


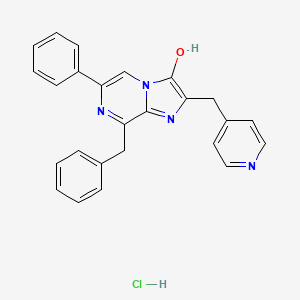

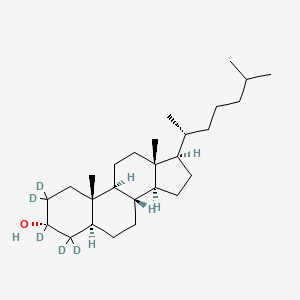
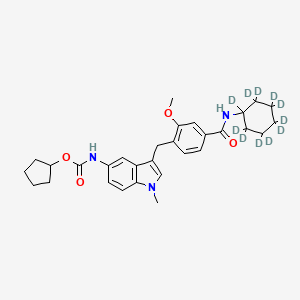
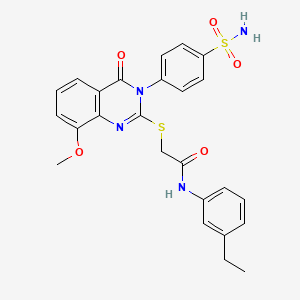

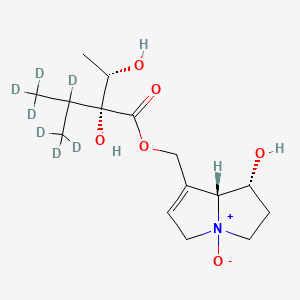
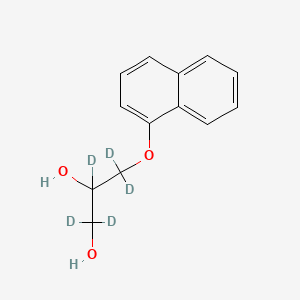
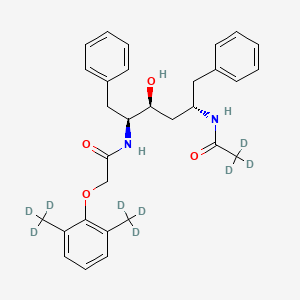

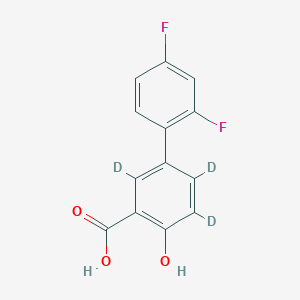
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
